molecular formula C11H10BrNO2 B1417184 Methyl 2-bromo-5-cyano-4-methylphenylacetate CAS No. 1805488-56-5

Methyl 2-bromo-5-cyano-4-methylphenylacetate

Cat. No. B1417184
M. Wt: 268.11 g/mol
InChI Key: UFWXNPLBCXEMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-cyano-4-methylphenylacetate is an organic compound with the molecular formula C11H10BrNO21. It has a molecular weight of 268.11 g/mol1. This compound is used in various fields of research and industries2.



Synthesis Analysis

Unfortunately, the specific synthesis process for Methyl 2-bromo-5-cyano-4-methylphenylacetate is not readily available from the search results. However, it is available for purchase from chemical suppliers12.



Molecular Structure Analysis

The molecular structure of Methyl 2-bromo-5-cyano-4-methylphenylacetate consists of 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms1. The exact structure would require more detailed information or a structural diagram which is not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-bromo-5-cyano-4-methylphenylacetate are not available in the search results. Further research or experimental data would be needed to provide a detailed analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-bromo-5-cyano-4-methylphenylacetate are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability under various conditions.


Safety And Hazards

The safety and hazards associated with Methyl 2-bromo-5-cyano-4-methylphenylacetate are not provided in the search results. It is always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.


Future Directions

The future directions for the use and study of Methyl 2-bromo-5-cyano-4-methylphenylacetate are not specified in the search results. Given its use in various fields of research and industries2, it is likely that ongoing studies will continue to explore its properties and potential applications.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, further research and expert consultation would be recommended.


properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-10(12)8(4-9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXNPLBCXEMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-4-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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